2-[(4-Methoxyphenyl)carbonyl]-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine
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Overview
Description
2-(4-METHOXYBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE is a complex heterocyclic compound that belongs to the quinoline family. . This compound, with its unique structure, holds promise for various scientific and industrial applications.
Preparation Methods
The synthesis of 2-(4-METHOXYBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzothiophene with 4-methoxybenzoyl chloride under basic conditions to form the intermediate product. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride (POCl3), to yield the final quinoline derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Chemical Reactions Analysis
2-(4-METHOXYBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have shown promise in treating diseases like malaria and tuberculosis.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s quinoline core allows it to intercalate with DNA, disrupting cellular processes and leading to cell death in cancer cells . Additionally, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar compounds to 2-(4-METHOXYBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE include other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug.
Quinoline-3-carboxamide: Known for its anti-inflammatory properties.
Quinoline-2-carbaldehyde: Utilized in the synthesis of various pharmaceuticals.
What sets 2-(4-METHOXYBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE apart is its unique thienoquinoline structure, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C19H18N2O2S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C19H18N2O2S/c1-23-13-8-6-11(7-9-13)17(22)18-16(20)14-10-12-4-2-3-5-15(12)21-19(14)24-18/h6-10H,2-5,20H2,1H3 |
InChI Key |
CDZCVVLUUYQTJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C4CCCCC4=C3)N |
Origin of Product |
United States |
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